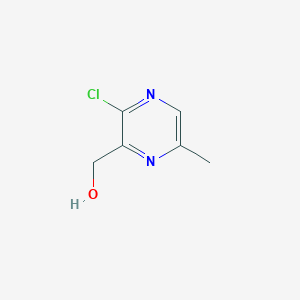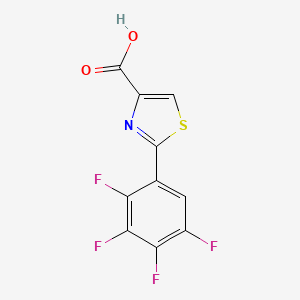
(3-Chloro-6-methylpyrazin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-6-methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position, a methyl group at the 6-position, and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-methylpyrazin-2-yl)methanol typically involves the chlorination of 6-methylpyrazine followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-methylpyrazine with thionyl chloride to introduce the chloro group, followed by a reaction with formaldehyde and a base to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-6-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products can include (3-Chloro-6-methylpyrazin-2-yl)formaldehyde or (3-Chloro-6-methylpyrazin-2-yl)carboxylic acid.
Reduction: The major product is 6-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3-Amino-6-methylpyrazin-2-yl)methanol or (3-Mercapto-6-methylpyrazin-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-6-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-6-methylpyrazine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyrazin-2-yl)methanol:
(3-Chloro-2-methylpyrazine): Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
(3-Chloro-6-methylpyrazin-2-yl)methanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H7ClN2O |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
(3-chloro-6-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3 |
InChI-Schlüssel |
KOKPCFNXLOESBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)



![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)









